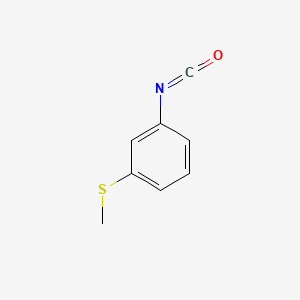
Hexadecyl isothiocyanate
Descripción general
Descripción
Hexadecyl isothiocyanate is a chemical compound with the formula C17H33NS and a molecular weight of 283.516 . It is also known by its CAS Registry Number: 4426-87-3 .
Synthesis Analysis
The synthesis of isothiocyanates, in general, has been studied extensively. One method involves a two-step process that occurs via thermally induced hydrosilylation of hydrogen-terminated silicon nanoparticles (H-SiNPs) and further reaction with potassium thiocyanate (KSCN) . Another method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines .Molecular Structure Analysis
The molecular structure of Hexadecyl isothiocyanate consists of 17 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Isothiocyanates, including Hexadecyl isothiocyanate, can react with small molecules such as water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Isothiocyanates (ITCs) have been found to exhibit antimicrobial activity against a variety of human pathogens . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial properties of ITCs could potentially be harnessed to develop new antimicrobial agents.
Cancer Chemo-Preventive Properties
ITCs have shown unique chemo-preventive properties against cancer pathogenesis . They are the major biologically active compounds capable of mediating the anticancer effect of cruciferous vegetables . Regular intake of ITCs could potentially reduce the risk of developing various forms of cancers.
Chemo-Therapeutic Agents
In addition to their chemo-preventive properties, ITCs could also serve as promising chemo-therapeutic agents . Studies suggest that ITCs can cause cell cycle growth arrest and induce apoptosis in human malignant melanoma cells .
Neuroprotective Effects
Scientific studies have shown that regular intake of ITCs is correlated with health beneficial effects such as neuroprotective effects . This suggests that ITCs
Mecanismo De Acción
Target of Action
Isothiocyanates, including Hexadecyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of Hexadecyl isothiocyanate involves its interaction with these targets, leading to various changes in cellular processes. For instance, it has been shown that isothiocyanates can modulate the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are derived from the enzymatic hydrolysis of glucosinolates (GSLs), a process that can yield a variety of products including thiocyanates and nitriles, depending on physiological conditions such as pH and the presence of certain cofactors . The most potent among such products are the isothiocyanates, which are formed at neutral pH .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of the compound.
Result of Action
The result of Hexadecyl isothiocyanate’s action at the molecular and cellular level includes the induction of apoptosis, modulation of cell cycle regulators, and the activation of antioxidant response proteins . These effects contribute to its antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of Hexadecyl isothiocyanate can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of glucosinolates and the formation of isothiocyanates . Additionally, the presence of certain cofactors can also influence the formation of isothiocyanates
Safety and Hazards
Hexadecyl isothiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
While isothiocyanates have been studied for their antimicrobial activity against human pathogens, more research is needed to standardize methods and compare the antimicrobial activity of different isothiocyanates . Furthermore, the potential use of isothiocyanates to replace or support common antibiotics is an area of ongoing research .
Propiedades
IUPAC Name |
1-isothiocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULJVSOVKADRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196091 | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl isothiocyanate | |
CAS RN |
4426-87-3 | |
| Record name | Hexadecane, 1-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)











